17S-HpDHA

Overview

Description

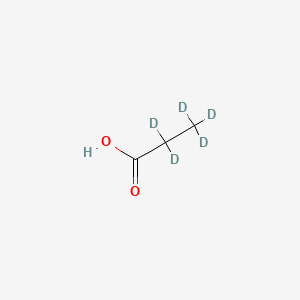

17S-HpDHA is a mono-oxygenation product of docosahexaenoic acid (DHA) found in human whole blood, human leukocytes, human glial cells, and mouse brain . It is generally reduced to 17(S)-HDHA, a compound that serves as a precursor to 17(S)-resolvins .

Synthesis Analysis

The synthesis of this compound involves the reaction of DHA with soybean lipoxygenase (sLOX), producing 17S-hydroperoxydocosahexaenoic acid (this compound) and 14S-hydroperoxydocosahexaenoic acid (14S-HPDHA) .Molecular Structure Analysis

The molecular formula of this compound is C22H32O4 . It has an average mass of 360.487 Da and a monoisotopic mass of 360.230072 Da .Chemical Reactions Analysis

This compound is a mono-oxygenation product of DHA . It is generally reduced to 17(S)-HDHA, a compound that serves as a precursor to 17(S)-resolvins .Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 531.1±50.0 °C at 760 mmHg, and a flash point of 176.8±23.6 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 15 freely rotating bonds .Scientific Research Applications

Cytotoxicity in Neural Tumors : 17S-HpDHA demonstrates cytotoxic potency in neuroblastoma cells, potentially offering a therapeutic pathway for treating these tumors. Neuroblastoma cells metabolize DHA to this compound, leading to cytotoxic effects, unlike normal neural cells that produce anti-inflammatory and protective lipid mediators like resolvins and protectins. This cytotoxicity is mediated through the production of hydroperoxy fatty acids, accumulating to toxic intracellular levels (Gleissman et al., 2010).

Biosynthesis of Neuroprotectin D1 (NPD1) and Protectin DX (PDX) : this compound is an effective substrate for human lipoxygenases, playing a significant role in the biosynthesis of neuroprotective and anti-inflammatory mediators like NPD1 and PDX. These findings highlight the importance of this compound in modulating neuroinflammation and neuroprotection, and suggest a therapeutic potential for conditions like stroke, spinal cord injury, and neurodegenerative diseases (Tsai et al., 2021).

Metabolic Fingerprinting in Medicinal Plants : While not directly related to this compound, research in metabolic fingerprinting has identified various metabolites in medicinal plants, indicating a broader scope of research in phytochemistry and the potential discovery of novel compounds with therapeutic applications, possibly including derivatives or analogs of this compound (Chatterjee et al., 2010).

Inhibition of Human 5-Lipoxygenase : this compound and its derivatives have shown potential anti-inflammatory and anticancer activities, possibly exerted through the direct inhibition of enzymes like 5-lipoxygenase and 15-lipoxygenase. These findings suggest a role for this compound in developing new therapeutic agents for inflammatory and cancer-related diseases (Butovich et al., 2006).

Mechanism of Action

- Role : These enzymes convert DHA into 17S-HpDHA, which serves as a key intermediate in the eicosanoid metabolic pathway .

- Changes : It influences the production of downstream metabolites, including resolvins, which play crucial roles in inflammation resolution and tissue homeostasis .

- Downstream Effects : It contributes to the synthesis of 17(S)-HDHA, a precursor for 17(S)-resolvins. These specialized pro-resolving lipid mediators promote tissue repair and dampen inflammation .

- Impact on Bioavailability : this compound’s bioavailability affects its ability to modulate inflammation and tissue repair .

- Cellular Effects : It influences immune cells, endothelial cells, and other cell types involved in the resolution of inflammation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Future Directions

Biochemical Analysis

Biochemical Properties

17S-Hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid is involved in several biochemical reactions. It is generally reduced to 17S-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17S-HDHA), which serves as a precursor to 17S-resolvins . These resolvins are crucial in the resolution phase of inflammation. The compound interacts with enzymes such as 15-lipoxygenase (15-LOX), which catalyzes its formation from DHA . Additionally, 17S-HpDHA inhibits tumor necrosis factor-alpha (TNF-α)-induced interleukin-1β expression in human glioma cells and leukocyte trafficking in murine models .

Cellular Effects

17S-Hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit TNF-α-induced interleukin-1β expression in human glioma cells, thereby reducing inflammation . It also affects leukocyte trafficking, which is essential for immune response regulation .

Molecular Mechanism

The molecular mechanism of 17S-Hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid involves its interaction with specific biomolecules. It binds to and inhibits enzymes such as 15-lipoxygenase, leading to the production of anti-inflammatory mediators like 17S-resolvins . Additionally, this compound modulates gene expression by inhibiting TNF-α-induced interleukin-1β expression in human glioma cells . This inhibition is crucial for reducing inflammation and promoting resolution.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 17S-Hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid change over time. The compound is relatively stable when stored at -80°C and can remain effective for up to two years . Over time, this compound is generally reduced to 17S-HDHA, which continues to exert anti-inflammatory effects . Long-term studies have shown that this compound can inhibit TNF-α-induced leukocyte trafficking and interleukin-1β expression, indicating sustained anti-inflammatory properties .

Dosage Effects in Animal Models

The effects of 17S-Hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid vary with different dosages in animal models. At lower doses, this compound effectively inhibits platelet aggregation and leukocyte trafficking . At higher doses, it may exhibit toxic or adverse effects, although specific toxicity thresholds have not been extensively studied . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

17S-Hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid is involved in metabolic pathways related to inflammation resolution. It is produced from DHA by the action of 15-lipoxygenase and is subsequently reduced to 17S-HDHA . This compound serves as a precursor to 17S-resolvins, which play a crucial role in resolving inflammation . The metabolic flux and levels of metabolites are influenced by the presence of this compound, contributing to its anti-inflammatory effects.

Transport and Distribution

Within cells and tissues, 17S-Hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid is transported and distributed through specific transporters and binding proteins. It interacts with proteins involved in lipid transport and metabolism, facilitating its localization to target sites . The compound’s distribution is essential for its biological activity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

17S-Hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and proteins in these compartments . Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its efficacy in modulating cellular processes.

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroperoxydocosa-4,7,10,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-2-3-15-18-21(26-25)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(23)24/h3,5-8,11-16,19,21,25H,2,4,9-10,17-18,20H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHQALRBDJVUQB-YTQNUIGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348023 | |

| Record name | (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroperoxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123673-33-6 | |

| Record name | (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroperoxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the interaction of 17S-HpDHA with h15-LOX-1 contribute to the biosynthesis of specialized pro-resolving mediators?

A: this compound acts as a substrate for h15-LOX-1, leading to the formation of downstream products including 16S,17S-epoxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid (16S,17S-epoxyDHA), a key intermediate in the biosynthesis of Neuroprotectin D1 (NPD1, also known as Protectin D1). [] Interestingly, the study revealed that this epoxide formation is subject to allosteric regulation by this compound itself, as well as by 12S-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HETE) and 17S-hydroxy-13Z,15E,19Z-docosatrienoic acid (17S-HDTA), highlighting potential regulatory mechanisms for controlling the production of these specialized pro-resolving mediators. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)

![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine;sulfuric acid](/img/structure/B592717.png)